molecular formula C5H3BrO2 B1334072 4-Bromo-2-furaldehyde CAS No. 21921-76-6

4-Bromo-2-furaldehyde

Cat. No. B1334072
CAS RN: 21921-76-6
M. Wt: 174.98 g/mol
InChI Key: MRGBBKQOSUHKPF-UHFFFAOYSA-N
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Description

4-Bromo-2-furaldehyde is a brominated derivative of furan, a heterocyclic aromatic compound. It serves as a key intermediate in the synthesis of various chemically and biologically active molecules. The presence of the bromine atom on the furan ring makes it a versatile precursor for further functionalization through various organic reactions.

Synthesis Analysis

The synthesis of this compound and its derivatives has been explored through different methods. One approach involves the bromination of 2-furancarboxaldehyde to yield 4,5-dibromo-2-furancarboxaldehyde, which can be further processed to obtain the desired 4-bromo derivative . Another method includes the use of 2-furaldehyde as a starting material, which undergoes a series of reactions to produce chiral 3-bromo-2(5H)-furanone, a closely related compound . Additionally, the synthesis of 4-bromo-2-furancarboxaldehyde's ethylene acetal and its pinacolborane derivative has been described, showcasing the compound's potential in Suzuki coupling reactions .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. For instance, the structure of (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide, a derivative of this compound, was determined by single-crystal XRD and supported by vibrational spectroscopy and DFT calculations . These studies provide insights into the molecular geometry, electronic properties, and intermolecular interactions that stabilize the crystal structure.

Chemical Reactions Analysis

This compound and its derivatives participate in a variety of chemical reactions. The bromo group acts as a synthetic handle for palladium-mediated couplings and nucleophilic substitutions, allowing for the generation of a wide range of substituted compounds . The reactivity of the bromo group also enables the formation of novel hydrazone Schiff base compounds through condensation reactions . Furthermore, the compound's reactivity has been utilized in the synthesis of 1,2,4-trisubstituted furans via a sequential Passerini/Wittig/Isomerization reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the presence of the bromine atom and the furan ring. These properties are crucial for the compound's reactivity and its application in organic synthesis. The compound's derivatives exhibit a range of interactions, such as hydrogen bonding and π-π stacking, which are important for their stability and reactivity . The electronic properties, such as HOMO-LUMO gaps and hyperpolarizability, have been studied to understand the compound's potential in electronic applications .

Scientific Research Applications

Synthesis of Furan Compounds

  • 4-Bromo-2-furaldehyde can be used to synthesize new furan compounds with multiple substituents. This was demonstrated in a study where nitration of 4,5-dibromo-2-furaldehyde led to the formation of furanmethanediol diacetate and other furan derivatives (Tarasova & Gol'dfarb, 1965).

Synthesis of Optically Active Furanones

  • Highly optically active 4-substituted-2(5H)-furanones can be synthesized from chiral 3-bromo-2(5H)-furanone, which is derived from 2-furaldehyde. These furanones are useful in various chemical applications, including pharmaceuticals (Fan et al., 2010).

Preparation of 5-Substituted 2-Furaldehydes

  • A study has shown that 5-substituted 2-furaldehydes can be prepared through Pd-catalyzed cross-coupling reactions, highlighting the compound's utility in synthesizing diverse furan derivatives (Kim & Rieke, 2013).

Synthesis of Heteroaryl-Furaldehyde Compounds

  • Palladium-catalyzed direct coupling of 5-bromo-2-furaldehyde has been used to synthesize compounds with 5-heteroaryl-2-furaldehyde type functionality, demonstrating its application in organic electronics (Kainulainen & Heiskanen, 2016).

Formation of 4,5-Diaminocyclopent-2-enones

  • Lewis acid-catalyzed reactions of 2-furaldehyde with secondary amines have been used to form 4,5-diaminocyclopent-2-enones, a reaction that underscores the compound's utility in synthesizing novel cyclic compounds (Li & Batey, 2007).

Synthesis of Mercapto- and Selenolaldehydes

  • Research has shown that 2-Bromo-3-benzo[b]furaldehyde can react with sodium hydrosulfide or hydroselenide to produce isomeric mercapto- and selenolbenzo furaldehydes. These compounds are useful in synthesizing bifunctional and complex-forming compounds (Litvinov et al., 1990).

Potentiometric Sensors for 2-Furaldehyde

  • A 2-furaldehyde-selective PVC-membrane electrode has been developed based on tetrabenzyl ether Calix[4]arene. This application demonstrates the potential for using 2-furaldehyde in the development of chemical sensors (Shamsipur et al., 2009).

Biomass Conversion to Renewable Chemicals

  • This compound has been used in the conversion of biomass-based 2-furaldehyde for the production of renewable chemicals like succinic acid, highlighting its role in green chemistry and sustainable industrial processes (Choudhary et al., 2012).

Safety and Hazards

4-Bromo-2-furaldehyde is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-bromofuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrO2/c6-4-1-5(2-7)8-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGBBKQOSUHKPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373692
Record name 4-Bromo-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21921-76-6
Record name 4-Bromo-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-furaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the 4-bromo substitution in 2-furaldehyde derivatives for antibacterial activity?

A1: Research suggests that the position of the bromine atom on the furan ring significantly influences the antibacterial activity of 5-nitrofuran azomethine derivatives. The study found that compounds with a bromine atom at the 4-position generally exhibit higher antibacterial activity compared to their 3-bromo counterparts and the parent compounds without bromine substitution []. This highlights the importance of the 4-bromo substitution in enhancing the potency of these compounds against bacteria.

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